molecular formula C14H25NO4 B13814939 1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate

1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate

Cat. No.: B13814939
M. Wt: 271.35 g/mol
InChI Key: FHAGSABOHCSBBN-UHFFFAOYSA-N
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Description

1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with butyl, ethyl, and methyl groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate typically involves the esterification of piperidine-1,4-dicarboxylic acid with butyl and ethyl alcohols. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the butyl or ethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate
  • Ethyl N-Boc-piperidine-4-carboxylate
  • Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate

Uniqueness

1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C14H25NO4/c1-4-6-11-19-13(17)15-9-7-14(3,8-10-15)12(16)18-5-2/h4-11H2,1-3H3

InChI Key

FHAGSABOHCSBBN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1CCC(CC1)(C)C(=O)OCC

Origin of Product

United States

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